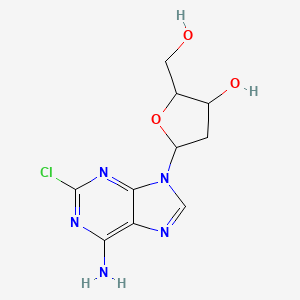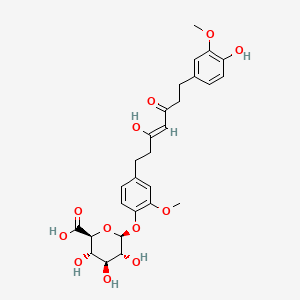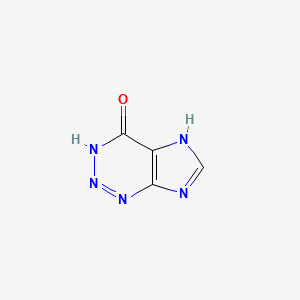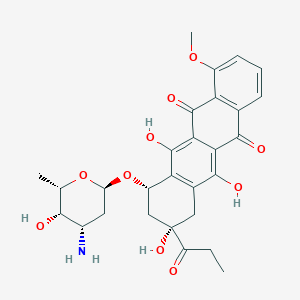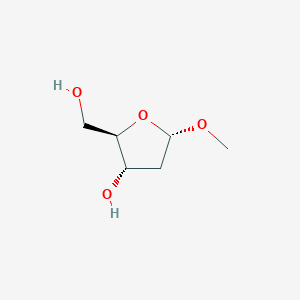
Gefitinib 3,4-Difluoro Impurity HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gefitinib 3,4-Difluoro Impurity Hydrochloride is a chemical compound used primarily as a reference standard in pharmaceutical research. It is a derivative of gefitinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The chemical name for this compound is N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine hydrochloride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gefitinib 3,4-Difluoro Impurity Hydrochloride involves multiple steps, starting with the preparation of the quinazoline core structure. The key steps include:
Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-difluorophenyl group: This step involves the substitution reaction where the difluorophenyl group is introduced to the quinazoline core.
Attachment of the morpholinopropoxy group: This is done through a nucleophilic substitution reaction, where the morpholinopropoxy group is attached to the quinazoline core.
Methoxylation: The methoxy group is introduced through a methylation reaction.
Industrial Production Methods: Industrial production of Gefitinib 3,4-Difluoro Impurity Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of industrial-grade reagents: To maintain consistency and cost-effectiveness.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity
Types of Reactions:
Oxidation: Gefitinib 3,4-Difluoro Impurity Hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide, potassium permanganate.
Reducing agents: Such as sodium borohydride, lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions
Applications De Recherche Scientifique
Gefitinib 3,4-Difluoro Impurity Hydrochloride is used extensively in scientific research, including:
Pharmaceutical research: As a reference standard for the analysis of gefitinib and its impurities.
Analytical chemistry: For calibration and validation of analytical methods such as high-performance liquid chromatography (HPLC).
Biological studies: To study the metabolism and degradation pathways of gefitinib.
Medicinal chemistry: For the development of new derivatives and analogs with improved therapeutic properties
Mécanisme D'action
Gefitinib 3,4-Difluoro Impurity Hydrochloride, being a derivative of gefitinib, shares a similar mechanism of action. It inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme. This inhibition prevents the phosphorylation of tyrosine residues on the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival. This mechanism is particularly effective in cancer cells that overexpress EGFR .
Comparaison Avec Des Composés Similaires
Gefitinib 3,4-Difluoro Impurity Hydrochloride can be compared with other similar compounds such as:
Gefitinib: The parent compound, used as a tyrosine kinase inhibitor in cancer treatment.
Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness: Gefitinib 3,4-Difluoro Impurity Hydrochloride is unique due to the presence of the 3,4-difluorophenyl group, which distinguishes it from other impurities and analogs. This structural difference can influence its reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
184475-68-1 |
|---|---|
Formule moléculaire |
C22H25F2N4O3Cl |
Poids moléculaire |
466.92 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





